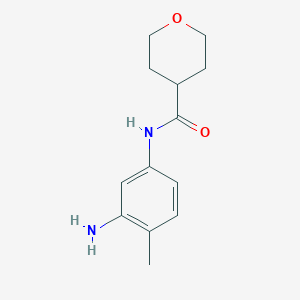

N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

説明

N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a crucial building block of many drug candidates . It contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs .

Synthesis Analysis

A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide . By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results .Molecular Structure Analysis

The molecular formula of N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is C13H18N2O2 . The SMILES string representation is CNC1CCOCC1 .Chemical Reactions Analysis

The chemical reactions involving N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide are complex due to the presence of two amine groups in different chemical environments . This leads to the coexistence of parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .Physical And Chemical Properties Analysis

N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a solid . Its molecular weight is 234.29 .科学的研究の応用

Synthesis and Application in Drug Development

N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been utilized in the practical synthesis of orally active CCR5 antagonists, specifically in developing a method for synthesizing 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, an effective CCR5 antagonist (Ikemoto et al., 2005).

Use in Heterocyclic Chemistry

The compound has been involved in the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines, which are useful as synthons for heterocyclic α-amino acids. These compounds have shown potential in the preparation of tripeptides, demonstrating the compound's utility in peptide synthesis and heterocyclic chemistry (Strässler, Linden, & Heimgartner, 1997).

Application in Carbon-Sulfur Bond Formation

This chemical has been used in the development of a new variant of the Migita reaction for carbon−sulfur bond formation, particularly in the synthesis of a former antiasthma drug candidate (Norris & Leeman, 2008). This application highlights its role in enhancing the efficiency of chemical synthesis processes.

Role in Biological Activity Studies

Studies have explored its derivatives, such as thiophene-3-carboxamide derivatives, which exhibit antibacterial and antifungal activities. This research demonstrates its potential in contributing to the development of new antimicrobial agents (Vasu et al., 2005).

Contribution to Molecular Probes

The compound has been used in synthesizing labeled forms of TAK779, a CCR5 antagonist, to serve as molecular probes. This indicates its role in facilitating the study of receptor-ligand interactions and drug mechanisms (Konno et al., 2009).

Safety And Hazards

While specific safety and hazard information for N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is not available, it’s generally recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

The future directions for N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide could involve optimizing the synthesis process to increase yield and selectivity . Additionally, its applications in medicinal chemistry and as a crucial raw material and intermediate in the synthesis of many drug candidates could be further explored .

特性

IUPAC Name |

N-(3-amino-4-methylphenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9-2-3-11(8-12(9)14)15-13(16)10-4-6-17-7-5-10/h2-3,8,10H,4-7,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRISILXQHQJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

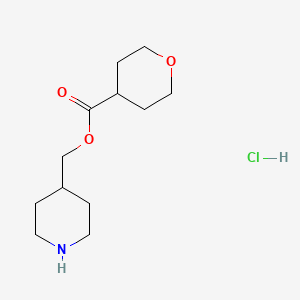

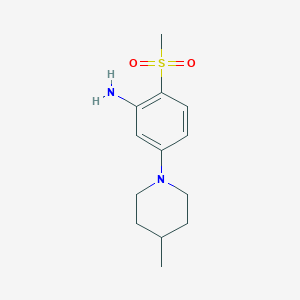

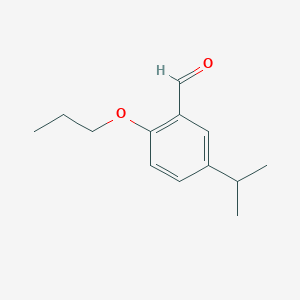

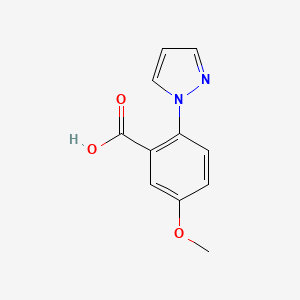

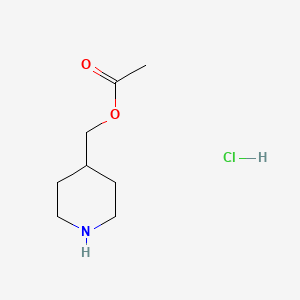

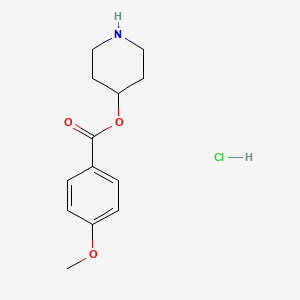

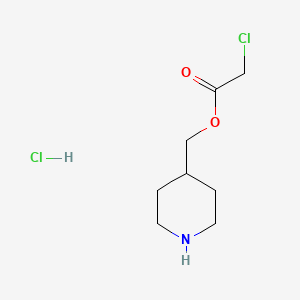

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395130.png)

![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline](/img/structure/B1395131.png)

![4-[Ethyl(2-hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1395132.png)

![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)